![molecular formula C23H21N3O4 B242338 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is complex and involves multiple pathways. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. Additionally, it has been shown to induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to have a significant impact on various biochemical pathways and physiological processes. For example, it has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be used in a wide range of concentrations. However, one of the limitations of using this chemical compound is its high cost and the complexity of the synthesis method.
Zukünftige Richtungen
There are several future directions for the research on 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol. One of the potential areas of application is in the development of new drugs and therapies for cancer and other diseases. Additionally, further studies are needed to explore the mechanism of action and the biochemical and physiological effects of this chemical compound. Finally, research is needed to optimize the synthesis method and reduce the cost of production.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. Its high potency and specificity make it an attractive candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves multiple steps and requires a high level of expertise. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled. Although the synthesis method is complex, it has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The chemical compound 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Additionally, it has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
Molekularformel |
C23H21N3O4 |
---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C23H21N3O4/c1-14-3-8-21-25-22(15-4-6-17(27)19(11-15)28-2)23(26(21)13-14)24-16-5-7-18-20(12-16)30-10-9-29-18/h3-8,11-13,24,27H,9-10H2,1-2H3 |
InChI-Schlüssel |
MONKOCZVNAKXRD-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CC(=C(C=C5)O)OC)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CC(=C(C=C5)O)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.